Bromodichloro-nitrométhane

Vue d'ensemble

Description

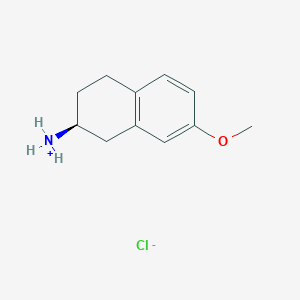

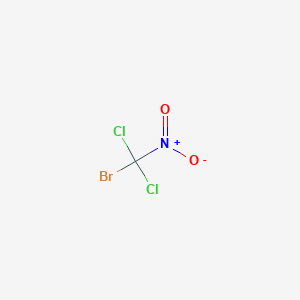

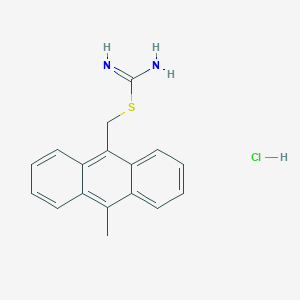

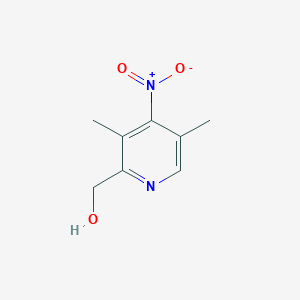

Bromodichloronitromethane is a halonitromethane compound with the molecular formula CBrCl₂NO₂. It is a colorless, oily liquid that is slightly soluble in chloroform and methanol .

Applications De Recherche Scientifique

Bromodichloronitromethane has several scientific research applications:

Mutagenesis Research: It is used as an inducer of DNA strand breaks in mammalian cells, making it valuable in studying mutagenesis and DNA repair mechanisms.

Environmental Chemistry: As a disinfection by-product, it is studied to understand its formation, occurrence, and removal from drinking water.

Toxicology: Research on its toxicological effects helps in assessing the risks associated with its presence in drinking water and developing safety guidelines.

Mécanisme D'action

Target of Action

Bromodichloronitromethane is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) in drinking water

Mode of Action

It’s known that dbps can interact with cellular components, potentially leading to dna damage

Biochemical Pathways

Bromodichloronitromethane, as a DBP, may affect various biochemical pathways. For instance, bromate, another DBP, can be formed through two pathways of bromide oxidation by ozone or by OH, and it can be removed by biological approaches . .

Pharmacokinetics

It’s known that the compound is a disinfection by-product in drinking water , suggesting that it can be absorbed into the body through ingestion

Result of Action

Bromodichloronitromethane, as a DBP, can potentially cause DNA damage . In animal studies, exposure to high concentrations of similar compounds has been shown to cause liver and kidney damage . These effects were observed at levels much higher than what humans would normally be exposed to in their everyday environment .

Action Environment

The action of Bromodichloronitromethane is influenced by environmental factors. It’s primarily formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria . Therefore, the concentration of Bromodichloronitromethane in the environment can vary depending on the level of water chlorination. Furthermore, the compound quickly evaporates into air , which can also influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Bromodichloronitromethane interacts with several biological molecules, including DNA, proteins, and lipids . It binds to DNA and proteins through hydrogen bonding and hydrophobic interactions . It also binds to lipids through hydrophobic interactions .

Cellular Effects

Bromodichloronitromethane is a mutagenic compound in Salmonella and a potent inducer of DNA strand breaks in mammalian cells . It is formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria .

Molecular Mechanism

It is known to cause DNA strand breaks, suggesting that it may interact with the DNA molecule and disrupt its structure .

Temporal Effects in Laboratory Settings

It is known that Bromodichloronitromethane is a potent inducer of DNA strand breaks, suggesting that its effects may be observed shortly after exposure .

Dosage Effects in Animal Models

It is known that Bromodichloronitromethane is a potent inducer of DNA strand breaks, suggesting that its effects may be dose-dependent .

Transport and Distribution

Due to its small size and hydrophobic nature, it may be able to pass through cell membranes and distribute throughout the cell .

Subcellular Localization

Due to its small size and hydrophobic nature, it may be able to pass through cell membranes and distribute throughout the cell .

Méthodes De Préparation

Bromodichloronitromethane can be synthesized through the reaction of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product is obtained

Analyse Des Réactions Chimiques

Bromodichloronitromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The nitro group in bromodichloronitromethane can undergo reduction to form amines, while the halogen atoms can be oxidized under specific conditions.

Hydrolysis: In the presence of water and under acidic or basic conditions, bromodichloronitromethane can hydrolyze to form corresponding acids and halides.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Bromodichloronitromethane is similar to other halonitromethanes and trihalomethanes, such as:

Bromodichloromethane: A trihalomethane with the formula CHBrCl₂, known for its presence in chlorinated drinking water.

Dichlorobromomethane: Another trihalomethane with similar properties and applications.

What sets bromodichloronitromethane apart is its unique combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical reactivity and biological effects.

Propriétés

IUPAC Name |

bromo-dichloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZWGJLCNQYBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021509 | |

| Record name | Bromodichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-01-4 | |

| Record name | Bromodichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromodichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Bromodichloronitromethane of concern in drinking water?

A: Bromodichloronitromethane, along with other trihalonitromethanes, are formed as disinfection byproducts (DBPs) during water treatment with ozonation or chlorine/chloramine when bromide ions and natural organic matter are present. [] These compounds have been identified in finished drinking water. [] Research indicates that Bromodichloronitromethane exhibits both cytotoxicity and genotoxicity in mammalian cells, raising concerns about potential health risks. []

Q2: How does Bromodichloronitromethane behave at high temperatures relevant to analytical techniques?

A: Bromodichloronitromethane, like other trihalonitromethanes, is thermally unstable and decomposes at high temperatures commonly used in gas chromatography (GC) and GC/mass spectrometry (GC/MS). [] This decomposition primarily produces haloforms, such as bromoform, through hydrogen atom abstraction from the solvent by thermally generated trihalomethyl radicals. [] The decomposition within the GC/MS system complicates identification due to mixed spectra generation. []

Q3: How reactive is Bromodichloronitromethane with free radicals present in water treatment processes?

A: Bromodichloronitromethane readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-), which are common in water treatment settings. [] The measured rate constants (k) for these reactions are as follows:

Q4: How does the toxicity of Bromodichloronitromethane compare to other halonitromethanes?

A: Studies using Chinese hamster ovary (CHO) cells reveal that Bromodichloronitromethane exhibits significant cytotoxicity and genotoxicity. [] In chronic cytotoxicity assessments (72-hour exposure), its potency falls between Dibromonitromethane and Bromonitromethane. [] Its ability to induce genomic DNA damage also falls within the higher range of halonitromethanes tested. [] Notably, brominated nitromethanes generally demonstrate higher cytotoxicity and genotoxicity compared to their chlorinated counterparts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B120402.png)